N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClN3O2S2.ClH/c30-20-10-12-21(13-11-20)35-18-26(34)32-29-27(28-31-23-8-4-5-9-24(23)36-28)22-14-15-33(17-25(22)37-29)16-19-6-2-1-3-7-19;/h1-13H,14-18H2,(H,32,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXTUVFYPPBURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes.
The compound's chemical structure is characterized by a complex arrangement that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 681.3 g/mol. The compound features multiple functional groups including a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine structure, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClN4O3S3 |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
Inhibition of APE1
Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.
- In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .
- Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process . This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. For instance, variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .
- Neuroprotective Effects : Beyond its anticancer properties, preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
Wissenschaftliche Forschungsanwendungen
Inhibition of APE1
Research has demonstrated that this compound exhibits potent inhibitory activity against APE1. APE1 plays a crucial role in the base excision repair pathway by recognizing and cleaving apurinic/apyrimidinic sites in DNA. The inhibition of APE1 can enhance the cytotoxicity of alkylating agents used in cancer therapy.
In vitro Studies : In assays using HeLa cell extracts, the compound showed single-digit micromolar activity against purified APE1, indicating its potential as an effective therapeutic agent when combined with DNA-damaging drugs like temozolomide and methylmethane sulfonate (MMS) .
Mechanism of Action : The inhibition leads to an accumulation of AP sites within cells treated with MMS, suggesting that the compound effectively disrupts the DNA repair process. This mechanism may enhance the efficacy of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly influence its biological activity. Variations in substituents on the benzothiazole and thienopyridine rings have been shown to alter potency and selectivity for APE1 inhibition .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
Combination Therapy : In preclinical models, combining this compound with standard chemotherapy agents resulted in improved tumor regression compared to monotherapy. The enhanced cytotoxic effect was attributed to the dual action of DNA damage and impaired repair mechanisms .
Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress pathways .
Summary of Findings
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride has shown promise in various research applications:
- Cancer Therapy : As an APE1 inhibitor, it enhances the effectiveness of chemotherapy agents.
- Neuroprotection : Potential applications in neurodegenerative disease models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
